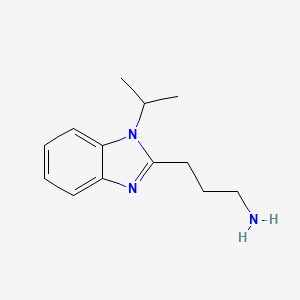

3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine

Description

Significance of Benzimidazole (B57391) Cores in Chemical Biology and Medicinal Chemistry Research

The benzimidazole core is a versatile and highly significant scaffold in the fields of chemical biology and medicinal chemistry. google.com Its structural similarity to naturally occurring purine (B94841) nucleosides allows it to interact with a diverse array of biological macromolecules, including enzymes and receptors. google.comnih.gov This ability to mimic endogenous molecules is a key reason for its broad pharmacological profile.

Academic research has extensively documented the wide range of biological activities exhibited by benzimidazole derivatives. These include antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties, among others. chemicalbook.com The benzimidazole nucleus is a core component of several clinically successful drugs, such as the proton pump inhibitors omeprazole (B731) and lansoprazole, and the anthelmintic agent albendazole. This clinical success continually fuels further academic investigation into novel benzimidazole-based compounds.

The physicochemical properties of the benzimidazole ring system, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its promiscuous binding capabilities. nih.gov Researchers in medicinal chemistry leverage these properties to design and synthesize new derivatives with enhanced potency and selectivity for specific biological targets. The exploration of the chemical space around the benzimidazole core remains a vibrant and productive area of academic research, aimed at discovering new treatments for a wide range of diseases.

Overview of Structurally Related Alkyl-Substituted Benzimidazole Derivatives in Academic Studies

Within the broad family of benzimidazole derivatives, those bearing alkyl substitutions have been a particular focus of academic inquiry. The nature and position of these alkyl groups can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. Structure-activity relationship (SAR) studies are a cornerstone of this research, seeking to understand how specific substitutions impact a compound's efficacy and target selectivity. epo.org

For instance, academic studies have shown that substitution at the N-1 position of the benzimidazole ring can be crucial for activity. The introduction of an isopropyl group at this position, as seen in the target compound of this article, has been explored in various contexts. Research on 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, for example, has demonstrated significant antimicrobial activity. nih.govnih.gov In these studies, the isopropyl group is a key feature of the most potent compounds.

Furthermore, the substitution at the C-2 position is another critical determinant of biological activity. The attachment of an aminoalkyl chain, such as a propylamine (B44156) group, can enhance the molecule's solubility and provide a basic nitrogen atom that can participate in crucial interactions with biological targets. google.com Studies on 2-(aminomethyl)benzimidazole derivatives have shown their potential as cytotoxic agents against cancer cell lines, possibly acting as tyrosine kinase inhibitors. google.com

The combination of N-1 and C-2 alkyl substitutions has been explored in the development of antagonists for various receptors. For example, a series of diaminoalkyl-substituted benzimidazoles were synthesized and evaluated as potent and selective neuropeptide Y Y1 receptor antagonists. google.com These academic investigations highlight the importance of alkyl substitutions in fine-tuning the pharmacological profile of benzimidazole derivatives.

One illustrative example from academic research is the investigation of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives for their antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MICs) for some of these compounds against various bacterial strains, showcasing the impact of different substitutions on their activity.

| Compound | Substituent at C-3 | B. cereus MIC (μg/mL) | B. subtilis MIC (μg/mL) | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) |

| 5-07 | 3-Methylbenzoyl | 1.56 | 3.13 | 1.56 | 6.25 | 12.5 |

| 5-19 | 4-Chlorobenzoyl | 3.13 | 6.25 | 3.13 | 12.5 | 25 |

| 5-02 | Chloroacetyl | 6.25 | 12.5 | 6.25 | 25 | 50 |

| 5-12 | 4-Fluorobenzoyl | 6.25 | 12.5 | 6.25 | 25 | 50 |

This table is based on data for structurally related compounds and is for illustrative purposes.

Research Rationale for Investigating 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine and its Analogues

The rationale for investigating this compound stems from the promising biological activities observed in structurally related benzimidazole derivatives. The specific combination of an N-1 isopropyl group and a C-2 propylamine chain presents a unique set of physicochemical properties that are of significant interest in medicinal chemistry research.

The N-1 isopropyl group, as demonstrated in related compounds, can contribute to enhanced potency and favorable interactions with biological targets. nih.govnih.gov This bulky, lipophilic group can occupy hydrophobic pockets in enzymes or receptors, leading to stronger binding.

The 2-(3-aminopropyl) moiety introduces a flexible basic side chain. The primary amine can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be protonated, allowing for ionic interactions with negatively charged residues in a protein's active site. The length of the three-carbon chain provides conformational flexibility, allowing the amine to orient itself optimally for binding.

The combination of these features makes this compound and its analogues attractive candidates for screening against a variety of therapeutic targets. For instance, numerous patents describe benzimidazole derivatives as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. google.comepo.orggoogle.com The structural motifs present in this compound are consistent with those found in many kinase inhibitors.

Therefore, the investigation of this specific compound and its analogues is driven by the hypothesis that the unique interplay between the N-1 isopropyl group and the C-2 propylamine chain could lead to novel compounds with significant therapeutic potential, particularly in areas such as oncology and infectious diseases. Further academic research is warranted to synthesize this compound, characterize its biological activity, and explore its potential as a lead for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-10(2)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14/h3-4,6-7,10H,5,8-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCQEQFJYHDCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 1 Isopropyl 1h Benzoimidazol 2 Yl Propylamine

Strategies for the Construction of the Benzimidazole (B57391) Core in Academic Synthesis

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These strategies can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches.

The most prevalent and historically significant method for synthesizing the benzimidazole core is the cyclocondensation of an o-phenylenediamine with a suitable one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.govdergipark.org.tr This approach, often referred to as the Phillips method when using carboxylic acids, typically requires strong acid catalysis and high temperatures. dergipark.org.tr However, recent research has focused on developing milder and more efficient catalytic systems.

The direct condensation of o-phenylenediamines with aldehydes is a straightforward approach but can present selectivity challenges, potentially forming both 1,2-disubstituted and 2-substituted benzimidazoles. iosrjournals.org To overcome this, various catalysts have been employed to promote the selective formation of the desired 2-substituted product. iosrjournals.org These catalysts activate the aldehyde and the intermediate imine, facilitating the cyclization process. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, often reducing reaction times and improving yields. dergipark.org.tr

A variety of modern catalysts have been successfully applied to this transformation, highlighting a move towards more sustainable and efficient chemical processes.

| Catalyst | Reactants | Conditions | Key Advantages |

| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Grinding, solvent-free | High efficiency, simple product isolation, mild conditions. rsc.org |

| Nano-Fe₂O₃ | o-Phenylenediamines, Aromatic aldehydes | 10 mol% catalyst, aqueous medium | Short reaction times, high efficiency, recyclable catalyst. rsc.org |

| VOSO₄ | o-Phenylenediamines, Aldehydes | Recyclable catalyst | High yields, mild reaction conditions, broad substrate scope. rsc.org |

| SnP₂O₇ | 1,2-Diaminobenzene, Aromatic aldehydes | Green methodology | Good yields, environmentally friendly. rsc.org |

| L-proline | o-Phenylenediamines, Aldehydes | Chloroform, ambient temperature | Organocatalyzed, mild conditions. iosrjournals.org |

Transition-metal catalysis, particularly with palladium, offers sophisticated and regioselective routes to benzimidazoles. These methods often involve the formation of key C-N bonds through cross-coupling reactions. One innovative approach is a one-pot synthesis that uses palladium(II) acetate (B1210297) as a catalyst and molecular oxygen as the sole oxidant, affording various benzimidazole products in moderate yields. rsc.org

A more complex, yet highly selective, strategy involves a cascade of palladium-catalyzed reactions. nih.gov This method can begin with a substrate like a 2-chloroaryl sulfonate, which undergoes sequential, catalyst-controlled amination and amidation reactions with two distinct nitrogen nucleophiles. nih.gov The resulting o-phenylenediamine derivative then undergoes in-situ condensation to yield the final benzimidazole product with excellent regiocontrol. nih.gov Such cascade processes represent an efficient way to construct complex heterocyclic systems from simple starting materials. nih.gov

Introduction of the 1-Isopropyl Substituent onto the Benzimidazole System

Once the 2-substituted benzimidazole core is formed, the isopropyl group is introduced at the N-1 position. This is typically achieved through a standard N-alkylation reaction. researchgate.net The benzimidazole nitrogen is nucleophilic and can react with an appropriate alkylating agent in the presence of a base.

For the synthesis of the target compound, a 2-substituted benzimidazole is treated with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a suitable base. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of base and solvent can influence the reaction rate and yield. The general principle of N-alkylation is a cornerstone of benzimidazole chemistry, allowing for the synthesis of a wide array of derivatives with diverse biological properties. researchgate.netepa.govacs.org

Elaboration of the Propylamine (B44156) Side Chain at the 2-Position of Benzimidazoles

The introduction of the 3-aminopropyl side chain at the C-2 position is a critical step that defines the target molecule. This can be accomplished through several synthetic routes. The most direct method involves the cyclocondensation of o-phenylenediamine with a carboxylic acid that already contains the aminopropyl moiety, or a protected version thereof.

A suitable starting material for this condensation is 4-(protected-amino)butanoic acid (a derivative of γ-aminobutyric acid, GABA). For example, reacting o-phenylenediamine with 4-(tert-butoxycarbonylamino)butanoic acid under Phillips conditions would yield the N-Boc protected 2-(3-aminopropyl)benzimidazole. The final step would then be the deprotection of the amine group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The use of amino acids in the synthesis of 2-substituted benzimidazoles is a well-documented and efficient pathway. orientjchem.org

Synthetic Routes for Novel Analogues and Derivatives of 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine for Research

The synthesis of novel analogues is crucial for structure-activity relationship (SAR) studies. For the target compound, modifications can be envisioned at the benzimidazole core, the N-1 isopropyl group, or the C-2 propylamine side chain. Research has shown that substituents at both the N-1 and C-2 positions strongly influence the biological properties of the benzimidazole system. acs.org

Varying the length and branching of the alkylamine side chain at the C-2 position can significantly impact biological activity. nih.gov The synthesis of these analogues follows the same fundamental cyclocondensation strategy described in section 2.3, but utilizes different amino acids as starting materials.

For example, to synthesize an analogue with a butylamine side chain, o-phenylenediamine would be condensed with 5-aminopentanoic acid. To introduce branching, a substituted amino acid like 4-amino-3-methylbutanoic acid could be used. This synthetic flexibility allows for the systematic exploration of the chemical space around the lead compound. A study focusing on related benzimidazole derivatives demonstrated that modifications at the C-2 position, including elongating the alkyl chain from propyl to butyl, or introducing branching with isobutyl and tert-butyl groups, led to significant variations in biological activity. nih.gov

The following table summarizes the starting materials required to generate different C-2 alkylamine side chains.

| Desired C-2 Side Chain | Required Carboxylic Acid Starting Material |

| 2-Aminoethyl | 3-Aminopropanoic acid (β-Alanine) |

| 3-Aminopropyl | 4-Aminobutanoic acid (GABA) |

| 4-Aminobutyl | 5-Aminopentanoic acid |

| 3-Amino-2-methylpropyl | 4-Amino-3-methylbutanoic acid |

This systematic approach to derivatization is essential for optimizing the properties of benzimidazole-based compounds in research settings. nih.gov

Substitutions on the Benzene (B151609) Ring of the Benzimidazole Moiety

Modification of the benzene ring of the this compound scaffold allows for the fine-tuning of its physicochemical properties. The introduction of various functional groups onto the aromatic core is typically achieved by utilizing appropriately substituted ortho-phenylenediamines as starting materials in the classical Phillips benzimidazole synthesis. This foundational method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

A general synthetic approach would involve the reaction of a substituted N-isopropyl-o-phenylenediamine with a protected form of 4-aminobutanoic acid, followed by cyclization to form the benzimidazole ring. The specific substituents on the benzene ring are therefore predetermined by the choice of the starting substituted o-phenylenediamine.

Common electrophilic aromatic substitution reactions, such as halogenation and nitration, can also be employed to modify the benzimidazole ring system.

Halogenation: Introduction of halogen atoms (e.g., chloro, bromo) onto the benzene ring can be achieved using standard halogenating agents. The position of substitution is directed by the existing substituents on the ring.

Nitration: Nitration of the benzimidazole ring can be accomplished using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

The specific conditions for these reactions would require careful optimization to achieve the desired regioselectivity and yield, taking into account the directing effects of the existing isopropyl and propylamine side chains.

Below is a table summarizing potential substituted starting materials for the synthesis of benzene-ring-modified analogs:

| Starting Material | Resulting Benzene Ring Substituent |

| 4-Fluoro-N1-isopropylbenzene-1,2-diamine | 5-Fluoro |

| 4-Chloro-N1-isopropylbenzene-1,2-diamine | 5-Chloro |

| 4-Bromo-N1-isopropylbenzene-1,2-diamine | 5-Bromo |

| N1-isopropyl-4-methylbenzene-1,2-diamine | 5-Methyl |

| N1-isopropyl-4-methoxybenzene-1,2-diamine | 5-Methoxy |

| N1-isopropyl-4-nitrobenzene-1,2-diamine | 5-Nitro |

N-Substitution Strategies of the Benzimidazole System

Further derivatization of the this compound molecule can be achieved through modification of the primary amino group of the propylamine side chain. This allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds.

N-Alkylation: The primary amine can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination offers a versatile method for introducing a range of alkyl groups.

N-Acylation: Acylation of the primary amine with acyl chlorides or anhydrides yields the corresponding amides. This is a straightforward method to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the side chain.

These N-substitution reactions provide a powerful tool for systematically exploring the structure-activity relationships of this class of compounds.

The following table outlines common N-substitution reactions and the resulting derivatives:

| Reaction Type | Reagent Example | Resulting Functional Group |

| N-Alkylation | Methyl iodide | Secondary amine (N-methyl) |

| Reductive Amination | Acetone, NaBH(OAc)3 | Isopropylamino |

| N-Acylation | Acetyl chloride | Acetamide |

| N-Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

Advanced Synthetic Techniques and Optimization for Research Compounds

To enhance the efficiency, yield, and purity of this compound and its derivatives, advanced synthetic techniques and optimization strategies are employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. mdpi.comtandfonline.comtandfonline.com The synthesis of 1,2-disubstituted benzimidazoles, for instance, can be efficiently achieved through microwave-assisted condensation of o-phenylenediamines and aldehydes. mdpi.comresearchgate.net This technique can be applied to the Phillips synthesis of the target compound, potentially offering a more rapid and efficient route compared to conventional heating methods. dergipark.org.tradichemistry.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and ease of scalability. vapourtec.comacs.org The synthesis of benzimidazole derivatives has been successfully adapted to flow chemistry systems. nih.govacs.org For the synthesis of this compound, a flow process could involve the continuous mixing of the N-isopropyl-o-phenylenediamine and the 4-aminobutanoic acid derivative in a heated reactor coil, followed by in-line purification. This approach could lead to a more streamlined and automated production of the target compound and its analogs.

Optimization using Design of Experiments (DoE): Design of Experiments (DoE) is a statistical methodology used to systematically investigate the effects of multiple reaction parameters on the outcome of a synthesis. nih.gov By varying factors such as temperature, reaction time, solvent, and catalyst loading in a structured manner, DoE can be used to identify the optimal conditions for the synthesis of this compound, leading to maximized yield and minimized impurities. nih.gov This approach is particularly valuable for complex multi-step syntheses and for scaling up the production of research compounds.

Spectroscopic and Chromatographic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine, both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR spectroscopy allows for the identification and differentiation of the various proton environments within the this compound molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic protons on the benzimidazole (B57391) ring are expected to appear in the downfield region, typically between 7.2 and 7.8 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns of these protons would reveal their substitution pattern on the benzene (B151609) ring.

The protons of the propyl chain would exhibit distinct signals. The methylene (B1212753) group adjacent to the benzimidazole ring is anticipated to resonate at a lower field compared to the other methylene group due to the electron-withdrawing nature of the heterocyclic system. The terminal amine protons are often broad and their chemical shift can be variable, typically appearing between 1.0 and 3.0 ppm, and can be confirmed by D₂O exchange.

The isopropyl group attached to the benzimidazole nitrogen will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The methine proton signal would be downfield due to its proximity to the nitrogen atom.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 4H |

| Isopropyl-CH | 4.5 - 5.0 | Septet | 1H |

| Propyl-CH₂ (adjacent to benzimidazole) | 2.8 - 3.2 | Triplet | 2H |

| Propyl-CH₂ (central) | 1.9 - 2.3 | Multiplet | 2H |

| Propyl-CH₂ (adjacent to NH₂) | 2.6 - 3.0 | Triplet | 2H |

| Isopropyl-CH₃ | 1.5 - 1.8 | Doublet | 6H |

| Amine-NH₂ | 1.0 - 3.0 | Broad Singlet | 2H |

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the benzimidazole ring are expected to resonate in the aromatic region, typically between 110 and 155 ppm. The quaternary carbon at the 2-position of the benzimidazole ring, bonded to the propyl chain, would likely appear in the more downfield portion of this range.

The carbons of the propyl chain will have chemical shifts in the aliphatic region. The carbon adjacent to the benzimidazole ring will be the most downfield of the three, followed by the carbon adjacent to the amine group, and finally the central methylene carbon.

The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons, both in the aliphatic region.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzimidazole-C2 | 150 - 155 |

| Aromatic-C (quaternary) | 135 - 145 |

| Aromatic-CH | 110 - 130 |

| Isopropyl-CH | 48 - 55 |

| Propyl-C (adjacent to benzimidazole) | 28 - 35 |

| Propyl-C (central) | 25 - 32 |

| Propyl-C (adjacent to NH₂) | 38 - 45 |

| Isopropyl-CH₃ | 20 - 25 |

Utilization of Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable method to generate the protonated molecular ion [M+H]⁺.

The exact mass of the [M+H]⁺ ion can be used to confirm the molecular formula of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed.

Key fragmentation pathways would likely involve the cleavage of the propyl chain. A prominent fragment would be expected from the loss of the propylamine (B44156) side chain, resulting in the stable 1-isopropyl-1H-benzoimidazolium cation. Another characteristic fragmentation would be the cleavage of the C-C bond alpha to the amine group, leading to the formation of an iminium ion.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 232.1817 | Protonated molecular ion |

| [M-CH₂NH₂]⁺ | 202.1446 | Loss of the terminal aminomethyl group |

| [C₁₀H₁₂N₂]⁺ | 160.1000 | 1-Isopropyl-1H-benzoimidazole cation |

| [CH₂NH₂]⁺ | 30.0344 | Iminium ion from alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

The N-H stretching vibrations of the primary amine group are expected to appear as two medium intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 2850-3100 cm⁻¹.

The C=N stretching vibration of the benzimidazole ring is expected to be in the region of 1610-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the amine and the benzimidazole ring will be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=N Stretch (imidazole) | 1610 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1350 |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

The development of a robust HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

Due to the basic nature of the amine group, the addition of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, is often necessary to improve peak shape and resolution by suppressing the ionization of the analyte. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities.

Detection is commonly achieved using a UV detector, with the wavelength set to the absorbance maximum of the benzimidazole chromophore, which is typically in the range of 254-280 nm. The purity of the compound can be determined by integrating the peak area of the main component and any impurities. The method can also be scaled up for preparative HPLC to isolate the pure compound for further studies.

Typical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in synthetic chemistry for rapidly monitoring the progress of reactions, assessing the purity of compounds, and identifying suitable solvent systems for larger-scale purification methods like column chromatography. In the context of the synthesis and analysis of this compound, TLC serves as an indispensable tool.

The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or a mixture of solvents). The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter used to characterize a compound in a specific TLC system.

Due to the presence of a basic propylamine side chain and the N-isopropyl group, this compound is a compound of moderate to high polarity. This structural feature is a primary consideration when selecting an appropriate mobile phase for its analysis on silica gel, a polar stationary phase.

Selection of Stationary and Mobile Phases

For the analysis of benzimidazole derivatives, silica gel 60 F254 plates are commonly employed as the stationary phase. The fluorescent indicator (F254) allows for the non-destructive visualization of UV-active compounds, such as the benzimidazole core, under UV light at 254 nm.

The choice of the mobile phase is critical for achieving optimal separation. Given the basic nature of the propylamine group, which can lead to strong interactions with the acidic silica gel surface and result in spot tailing, a polar and often basic solvent system is required for effective elution. While specific TLC data for this compound is not extensively documented in publicly available literature, suitable solvent systems can be inferred from those used for structurally related benzimidazole derivatives, particularly those bearing aminoalkyl side chains.

Commonly employed mobile phases for benzimidazole derivatives include mixtures of a relatively non-polar solvent with a more polar solvent. For basic compounds like the one , the addition of a small amount of a base, such as triethylamine (B128534) or ammonia, to the mobile phase can significantly improve the spot shape and reproducibility of Rf values by neutralizing the acidic sites on the silica gel.

Based on literature for analogous compounds, several solvent systems can be proposed for the TLC analysis of this compound and its synthetic precursors. These systems can be optimized by varying the ratio of the component solvents to achieve an Rf value ideally in the range of 0.3 to 0.7 for clear separation.

Visualization Techniques

Following the development of the TLC plate, the separated spots must be visualized. As the benzimidazole ring system contains a chromophore, it can often be detected under UV light (254 nm), where it will appear as a dark spot against the fluorescent background of the TLC plate. ijcrt.org This is a non-destructive method, allowing for further analysis if needed.

In addition to UV visualization, various chemical staining reagents can be employed for detection, which is particularly useful if the starting materials or byproducts are not UV-active. For a compound containing a primary amine, such as this compound, a ninhydrin (B49086) stain is highly effective. Upon heating, ninhydrin reacts with the primary amine to produce a characteristic purple or reddish-brown spot. Other general-purpose stains that can be used for visualizing benzimidazole derivatives include iodine vapor, which often forms temporary yellow-brown complexes with organic compounds, and permanganate (B83412) or p-anisaldehyde stains, which react with a wide range of functional groups upon heating. ijcrt.orgnih.gov

Application in Reaction Monitoring

During the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting materials on the same TLC plate, the progress of the reaction can be qualitatively assessed. A complete reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. The distinct Rf values of the reactants and the product in a suitably chosen solvent system allow for this clear differentiation.

Data from Analogous Compounds

To illustrate the TLC behavior of benzimidazole derivatives, the following table presents data for related compounds found in the literature. It is important to note that the Rf value is highly dependent on the exact TLC conditions (plate manufacturer, layer thickness, chamber saturation, temperature, etc.), and therefore these values should be considered as a guide for developing a specific method for this compound.

| Compound | Mobile Phase (v/v) | Stationary Phase | Reported Rf Value | Reference |

|---|---|---|---|---|

| Benzimidazole | Benzene : Acetone (7:3) | Silica Gel G | 0.39 | epfl.ch |

| o-Phenylenediamine (Reactant) | Benzene : Acetone (7:3) | Silica Gel G | 0.73 | epfl.ch |

| Substituted Benzimidazole Derivative | Ethyl Acetate (B1210297) : n-Hexane (3:5) | Silica Gel | Not specified | ijcrt.org |

| 1,2-Disubstituted Benzimidazole Derivative | Ethyl Acetate : n-Hexane : Methanol (3:2:1) | Silica Gel | 0.25 | |

| Substituted Benzimidazole Derivatives | Toluene : Acetone (8:2) | Silica Gel G | Not specified | nih.gov |

| Substituted Benzimidazole Derivatives | Ethyl Acetate : n-Hexane (6:4) | Silica Gel G | Not specified | nih.gov |

For this compound, a more polar solvent system than those used for simple benzimidazoles would likely be required due to the propylamine side chain. A starting point for method development could be a mixture of dichloromethane (B109758) and methanol, or ethyl acetate and methanol, with the possible addition of a small percentage of triethylamine or ammonium (B1175870) hydroxide (B78521) to improve peak shape.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Investigations of 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mechanism and for structure-based drug design.

Molecular docking simulations are employed to elucidate the binding modes of benzimidazole (B57391) derivatives within the active sites of target proteins. For instance, studies on benzimidazole-based molecules have identified key interactions that contribute to their inhibitory activity. Docking of novel 1,3-dihydro-2H-benzimidazol-2-one derivatives into the active sites of various cancer-related proteins revealed specific binding patterns. nih.gov Similarly, investigations into benzimidazole urea (B33335) derivatives as potential inhibitors of α-amylase and α-glucosidase have detailed the interactions with amino acid residues at the catalytic sites of these enzymes. nih.gov

The analysis of these interactions is fundamental. For example, in a study of 2-methylbenzimidazole (B154957) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking results showed interactions with key residues such as THR 830, MET 769, and CYS 773 through hydrogen bonds and other short contacts. researchgate.net These interactions, which include hydrogen bonding, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex and are meticulously analyzed to guide further structural modifications for improved potency and selectivity. The types of interactions observed in docking studies of N-aryl-benzimidazolone analogs with the HSP90 protein have also been summarized to understand binding effectiveness. mdpi.com

A primary output of molecular docking is the estimation of binding affinity, which is calculated using scoring functions. These functions approximate the free energy of binding, with lower energy scores typically indicating more favorable binding. In a computational study of N-aryl-benzimidazolone analogs as potential HSP90 inhibitors, several compounds showed docking scores lower than the reference ligand, suggesting stronger binding affinities. mdpi.com For example, the top-performing compounds exhibited binding affinities with scores such as -9.795 kcal/mol and -8.264 kcal/mol, compared to the reference ligand's score of -7.94 kcal/mol. mdpi.com

These predicted affinities allow for the ranking of virtual compounds and the prioritization of candidates for synthesis and biological testing. The binding potential of a synthesized benzimidazole derivative (compound 2d) was investigated through molecular docking with three different targets, revealing its potential to bind effectively. nih.gov Such computational predictions are a cost-effective way to screen large libraries of analogues and identify those with the highest probability of being active.

Table 1: Illustrative Docking Scores of Benzimidazole Analogues Against HSP90 This table is for illustrative purposes based on findings for related compound classes.

| Compound | Docking Score (kcal/mol) |

|---|---|

| Ligand L1 | -9.795 |

| Ligand L2 | -8.264 |

| Ligand L3 | < -7.94 |

| Ligand L4 | < -7.94 |

| Reference Ligand | -7.94 |

Data sourced from a study on N-aryl-benzimidazolone analogs. mdpi.com

Molecular Dynamics Simulations to Analyze Conformational Stability and Intermolecular Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the persistence of intermolecular interactions.

Studies on various benzimidazole derivatives have utilized MD simulations to validate docking results. nih.govnih.gov For a 2-methylbenzimidazole derivative complexed with EGFR, MD simulation data, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), demonstrated a good conformational match and stability. researchgate.net In another study, MD simulations of N-aryl-benzimidazolone analogs complexed with HSP90 showed remarkable stability, as evidenced by favorable values for RMSD, RMSF, Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA). mdpi.com These parameters help confirm that the interactions predicted by docking are maintained in a more physiologically relevant, dynamic environment. Furthermore, binding free energy calculations, such as MM-PBSA, can provide a more accurate estimation of binding affinity by averaging over multiple conformations from the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors—physicochemical properties like hydrophobicity, electronic effects, and steric parameters—QSAR models can predict the activity of unsynthesized compounds. nih.gov

For classes of compounds similar to benzimidazoles, such as 3-(4-benzylpiperidin-1-yl)propylamine derivatives, QSAR studies have been successfully applied to explore the importance of lipophilicity and specific substituent effects on receptor binding affinity. nih.gov In a study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, a QSAR model was developed that linked descriptors such as chiV1, chi3Cluster, and XAHydrophobicArea to the compounds' antiprotozoal activity. The resulting models, once validated, become powerful tools for the rational design of new, more potent analogues by guiding the modification of the molecular structure to enhance the properties associated with higher activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Prioritization

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties. In silico ADME profiling involves the use of computational models to predict the absorption, distribution, metabolism, and excretion characteristics of a compound early in the discovery process. researchgate.netresearchgate.net This early assessment helps to identify candidates with favorable drug-like properties and flag potential liabilities, reducing late-stage failures. nih.gov

For various benzimidazole analogues, in silico ADME studies have been conducted using tools like SwissADME and pkCSM. nih.govresearchgate.netnih.gov These studies predict a range of properties, including water solubility, intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netresearchgate.netnih.gov For example, studies on benzimidazole-1,2,3-triazole-sulfonamide hybrids indicated that the compounds were predicted to be nonmutagenic and noncarcinogenic. nih.gov The results are often visualized using tools like the "Bioavailability Radar" to provide a quick assessment of drug-likeness. researchgate.net Prioritizing compounds that are predicted to be well-absorbed and have a lower chance of causing drug-drug interactions is a key outcome of this profiling. mdpi.commdpi.com

Table 2: Representative In Silico Predicted ADME Properties for Benzimidazole-like Scaffolds This table presents a generalized summary of parameters typically evaluated in ADME profiling.

| Property | Description | Favorable Range/Prediction |

|---|---|---|

| Absorption | ||

| GI Absorption | Human intestinal absorption | High |

| Caco-2 Permeability | In vitro model for intestinal absorption | High |

| Distribution | ||

| BBB Permeant | Ability to cross the blood-brain barrier | Yes/No (Target dependent) |

| Plasma Protein Binding | Extent of binding to plasma proteins | < 90% |

| Metabolism | ||

| CYP Inhibitor | Inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4) | No |

| Excretion | ||

| Total Clearance | Rate of drug removal from the body | Low |

Data generalized from multiple in silico ADME studies on heterocyclic compounds. researchgate.netresearchgate.netnih.gov

Prediction of Potential Biological Targets through Cheminformatics and Bioinformatic Approaches

While the above methods are often used when a biological target is known, cheminformatics approaches can also be used to predict potential new targets for a compound of interest. This strategy, sometimes referred to as inverse or reverse docking, involves screening the structure of a molecule like this compound against a large database of protein structures. bohrium.com

This approach can help identify potential on-target and off-target interactions, elucidating the compound's mechanism of action or predicting potential side effects. By comparing the chemical structure of a novel compound to databases of existing bioactive molecules with known targets, it is possible to generate hypotheses about its biological function. bohrium.com These predictions can then be validated experimentally, opening up new therapeutic avenues for existing chemical scaffolds. For example, tools like Swiss Target Prediction can forecast the possibility of a compound being biologically active against various target receptors based on structural similarity to known ligands. bohrium.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Isopropyl Group on Biological Activity and Selectivity Profiles

The substituent at the N-1 position of the benzimidazole (B57391) ring plays a pivotal role in modulating the pharmacological properties of its derivatives. In the case of 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine, the isopropyl group at this position is a critical determinant of its biological activity and selectivity.

The isopropyl group, with its branched alkyl nature, introduces specific steric bulk and lipophilicity to the molecule. This can significantly influence how the compound fits into the binding pocket of a target protein. Research on various N-substituted benzimidazole derivatives has shown that the size and nature of the N-1 substituent can dramatically alter the compound's affinity and selectivity for different receptors or enzymes. For instance, in a series of N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives, the presence of the isopropyl group was found to be a key factor in their antimicrobial activity. ekb.eg

While direct comparative studies on a wide range of biological targets for this compound versus its analogs with different N-1 alkyl groups are not extensively documented in publicly available literature, general SAR principles for benzimidazoles suggest that the isopropyl group strikes a balance. It is large enough to create meaningful interactions within a binding site, potentially enhancing potency, yet not so large as to cause steric hindrance that would prevent binding.

The table below summarizes the general influence of N-1 substituents on the activity of benzimidazole derivatives, providing a context for the role of the isopropyl group.

| N-1 Substituent | General Impact on Activity/Selectivity | Rationale |

| Small Alkyl (e.g., Methyl, Ethyl) | Often provides a baseline level of activity. | Smaller size may not fully occupy the binding pocket, leading to lower potency. |

| Isopropyl | Can enhance potency and selectivity. | Provides a balance of steric bulk and lipophilicity, allowing for specific interactions without causing significant steric hindrance. |

| Larger Alkyl/Aryl (e.g., Butyl, Benzyl) | Activity can be variable; may increase or decrease depending on the target. | Larger groups can provide more extensive interactions but may also lead to steric clashes, reducing affinity. Can significantly increase lipophilicity. |

Role of the Propylamine (B44156) Chain Length and Substitution Patterns on Target Interaction

The 2-propylamine side chain is another crucial element of this compound that significantly influences its interaction with biological targets. The length of this alkylamine chain and any substitutions on it can affect the molecule's binding affinity, selectivity, and functional activity.

Studies on various 2-aminoalkyl benzimidazoles have demonstrated that the length of the linker between the benzimidazole core and the terminal amino group is a critical parameter. A three-carbon chain (propylamine) often represents an optimal length for interacting with various receptors. This length provides the necessary flexibility for the terminal amino group to reach and form key interactions, such as hydrogen bonds or ionic bonds, with specific residues in the target's binding site.

Substitution patterns on the propylamine chain can also fine-tune the compound's activity. The introduction of substituents can alter the chain's conformation, lipophilicity, and hydrogen-bonding capacity. For example, methylation of the terminal amine could change its basicity and steric profile, potentially altering its interaction with acidic residues in a binding pocket.

The table below illustrates the hypothetical impact of modifying the propylamine chain based on general principles of medicinal chemistry and SAR studies of related compounds.

| Modification to Propylamine Chain | Potential Impact on Target Interaction | Rationale |

| Shortening the chain (Ethylamine) | May decrease potency. | The terminal amine may not be able to reach key interaction points within the binding site. |

| Lengthening the chain (Butylamine) | Potency may increase or decrease. | Increased flexibility could allow for better positioning, but it might also lead to an entropic penalty upon binding or unfavorable interactions. |

| Substitution on the alkyl chain | Can alter conformation and binding. | Introduction of groups can create new interactions or cause steric clashes, affecting affinity and selectivity. |

| Substitution on the terminal amine | Modifies basicity and hydrogen bonding. | N-alkylation can change the pKa and steric hindrance, influencing ionic and hydrogen bond formation. |

The propylamine chain, therefore, acts as a flexible linker that positions the crucial terminal amino group for optimal interaction with the biological target. Its length and substitution pattern are key areas for modification in the rational design of more potent and selective benzimidazole derivatives.

Influence of Benzimidazole Ring Substituents on Biological Activity and Potency

Substitutions at the 5- and 6-positions of the benzimidazole ring are particularly common in medicinal chemistry and have been shown to have a profound impact on the activity of various derivatives. researchgate.net The introduction of electron-withdrawing groups (such as nitro or halo groups) or electron-donating groups (such as methyl or methoxy (B1213986) groups) can alter the pKa of the imidazole (B134444) nitrogen atoms, which can be critical for target interaction.

For example, in the context of angiotensin II receptor antagonists, the nature of the substituent at the 5-position of the benzimidazole nucleus was found to be directly related to the compound's activity. nih.gov While specific studies on substituted analogs of this compound are limited in the public domain, the general principles of benzimidazole SAR are highly relevant.

The following table summarizes the general effects of different types of substituents on the benzimidazole ring:

| Substituent Type at 5- or 6-position | General Effect on Biological Activity | Examples |

| Electron-Withdrawing Groups | Can enhance activity for certain targets. | -NO₂, -Cl, -F |

| Electron-Donating Groups | Can also enhance activity, depending on the target. | -CH₃, -OCH₃ |

| Bulky Groups | May increase or decrease activity based on steric fit. | -Phenyl, -t-Butyl |

| Hydrogen Bond Donors/Acceptors | Can form additional interactions with the target. | -OH, -NH₂, -COOH |

The placement of these substituents is also crucial. The subtle differences in the electronic and steric environment between the 5- and 6-positions can lead to significant differences in biological activity. Therefore, the strategic placement of substituents on the benzimidazole ring is a key strategy in the optimization of lead compounds like this compound.

Elucidation of Key Pharmacophores and Structural Motifs for Desired Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and related benzimidazole derivatives, several key pharmacophoric features and structural motifs have been identified as crucial for their activity.

Based on the SAR studies of this and analogous compounds, a general pharmacophore model can be proposed. This model typically includes:

A Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the benzimidazole ring is a key hydrogen bond acceptor, capable of interacting with hydrogen bond donors in the target's binding site.

A Hydrophobic Region: The fused benzene (B151609) ring and the N-1 isopropyl group contribute to a significant hydrophobic region. This region can engage in van der Waals and hydrophobic interactions with nonpolar residues of the target.

A Positively Ionizable Feature: The terminal primary amine of the propylamine chain is typically protonated at physiological pH, making it a key cationic center. This feature can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) in the binding pocket.

A Specific Spatial Arrangement: The relative orientation of these features, dictated by the propylamine linker, is critical for proper binding and activity.

The table below breaks down the key structural motifs and their pharmacophoric roles:

| Structural Motif | Pharmacophoric Feature | Role in Target Binding |

| Benzimidazole Core | Aromatic/Hydrophobic Region, Hydrogen Bond Acceptor | Provides the scaffold for the molecule and engages in π-π stacking and hydrophobic interactions. The N-3 atom acts as a key hydrogen bond acceptor. |

| N-1 Isopropyl Group | Hydrophobic/Steric Feature | Occupies a specific hydrophobic pocket, contributing to affinity and potentially selectivity. |

| C-2 Propylamine Chain | Flexible Linker | Positions the terminal amine at an optimal distance and orientation for interaction with the target. |

| Terminal Primary Amine | Cationic/Hydrogen Bond Donor | Forms crucial ionic and/or hydrogen bonds with the target protein, often acting as an anchor for the molecule. |

Pharmacophore modeling studies on various classes of benzimidazole derivatives, such as FXR agonists, have further refined our understanding of these key features and their spatial relationships. nih.gov These models serve as valuable tools in the rational design of new derivatives with improved activity.

Rational Design Strategies for Enhanced Potency, Selectivity, and Drug-Likeness in Novel Benzimidazole Derivatives

The insights gained from SAR and pharmacophore studies provide a solid foundation for the rational design of novel benzimidazole derivatives with improved therapeutic profiles. The goal of these strategies is to enhance potency, increase selectivity for the desired target over off-targets, and optimize drug-like properties (absorption, distribution, metabolism, and excretion - ADME).

Several key strategies can be employed:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how novel derivatives of this compound might bind. This allows for the design of molecules with improved complementarity to the binding site, leading to enhanced potency. For example, modifications can be designed to form additional hydrogen bonds or to better fill a hydrophobic pocket. nih.gov

Pharmacophore-Guided Design: In the absence of a target structure, a validated pharmacophore model can be used as a template for designing new molecules. New compounds are designed to match the key features of the pharmacophore, increasing the likelihood of them being active.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the lead molecule with other groups that have similar physical or chemical properties (bioisosteres). This can be used to improve potency, selectivity, or pharmacokinetic properties while maintaining the key interactions with the target. For example, the primary amine could be replaced with other basic groups, or substituents on the benzimidazole ring could be swapped for bioisosteric alternatives.

Improving Drug-Likeness: Early in the design process, it is crucial to consider the ADME properties of the new derivatives. Computational tools can predict properties such as solubility, membrane permeability, and metabolic stability. Modifications can then be made to the lead structure to improve these properties. For example, reducing the number of rotatable bonds can improve oral bioavailability, and introducing polar groups can enhance solubility.

The following table outlines some rational design strategies and their potential outcomes for novel benzimidazole derivatives based on the structure of this compound.

| Design Strategy | Example Modification | Desired Outcome |

| Targeting Specific Interactions | Introduce a hydroxyl group on the benzimidazole ring to form a new hydrogen bond. | Increased potency. |

| Modulating Selectivity | Vary the size and shape of the N-1 alkyl group to exploit differences in the binding pockets of related targets. | Enhanced selectivity. |

| Improving Pharmacokinetics | Replace a metabolically labile group with a more stable bioisostere. | Increased in vivo half-life. |

| Enhancing Solubility | Introduce a polar functional group on the benzimidazole ring or the propylamine chain. | Improved aqueous solubility and potential for better absorption. |

Through the iterative application of these rational design strategies, it is possible to systematically optimize the structure of this compound to develop new benzimidazole derivatives with superior therapeutic potential. nih.govrsc.org

Preclinical Biological Target Identification and Mechanistic Research

Methodologies for Identifying Molecular Targets of 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine in Biological Systems

To move from a compound with an observed biological effect to a well-understood therapeutic candidate, its molecular target(s) must be identified. This process, often called target deconvolution, utilizes a variety of powerful techniques to pinpoint the specific proteins or pathways with which the compound interacts.

Affinity-based proteomics is a powerful strategy for identifying the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate. nih.gov In a hypothetical application for this compound, the compound would first be chemically modified to incorporate a linker and a reactive group, allowing it to be immobilized on a solid support, such as agarose (B213101) or magnetic beads.

This "baited" matrix is then incubated with a cellular lysate. Proteins that have a specific affinity for the compound will bind to it, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified using high-resolution mass spectrometry. This approach can provide a direct inventory of the proteins that physically interact with the compound.

Table 1: Illustrative Data from a Hypothetical Affinity-Based Proteomics Experiment This table represents potential protein candidates that could be identified as interacting with this compound. The "Enrichment Factor" indicates the relative abundance of the protein in the compound pulldown versus a control experiment.

| Identified Protein | Gene Name | Cellular Location | Enrichment Factor (Compound vs. Control) | Potential Function |

| Dipeptidyl peptidase-4 | DPP4 | Cell Membrane | 35.2 | Serine Protease |

| Protein Kinase B | AKT1 | Cytoplasm, Nucleus | 12.5 | Signal Transduction |

| Cyclooxygenase-2 | PTGS2 | Endoplasmic Reticulum | 8.9 | Inflammation |

| 14-3-3 protein gamma | YWHAG | Cytoplasm | 5.1 | Signal Transduction |

The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to confirm direct target engagement within intact cells or cell lysates. nih.govfrontiersin.org The principle underlying CETSA is that the binding of a ligand, such as this compound, often stabilizes its target protein, making it more resistant to heat-induced denaturation. nih.gov

In a typical CETSA experiment, cells are treated with the compound or a vehicle control and then heated across a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of remaining soluble target protein at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. When combined with mass spectrometry (Thermal Proteome Profiling or TPP), this can be performed on a proteome-wide scale. frontiersin.org

Table 2: Example of CETSA Data for a Putative Target Protein This table shows hypothetical data illustrating the stabilizing effect of this compound on a target protein, as measured by the percentage of soluble protein remaining after heating.

| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) |

| 45 | 100% | 100% |

| 50 | 95% | 98% |

| 55 | 78% | 92% |

| 60 | 51% | 85% |

| 65 | 22% | 65% |

| 70 | 5% | 30% |

Genetic interaction studies provide an orthogonal approach to target identification by linking a compound's biological effect (phenotype) to a specific gene. Techniques such as CRISPR-Cas9 or siRNA screening can be used to create large libraries of cells, each with a different gene knocked out or silenced.

This library of knockout cells is then treated with this compound. If the compound's target is a non-essential protein, cells in which that specific protein has been knocked out will likely show resistance to the compound's effects. Conversely, if the target is part of a redundant pathway, knocking out a parallel gene might render the cells hypersensitive. By identifying which genetic modifications alter the cellular response to the compound, researchers can infer the identity of the molecular target or pathway. nih.gov

Table 3: Hypothetical Results from a CRISPR Screen This table illustrates how changes in cellular sensitivity to the compound upon gene knockout can implicate a specific gene as the target.

| Gene Knockout | Cellular Effect of Compound | Interpretation |

| Gene X | No change in sensitivity | Gene X is not the target. |

| Gene Y | Resistance to compound | Gene Y is the likely target. |

| Gene Z | Hypersensitivity to compound | Gene Z is likely in a parallel pathway. |

| Most other genes | No change in sensitivity | N/A |

Limited Proteolysis-Mass Spectrometry (LiP-MS) is a structural proteomics technique that can identify a compound's target and binding site by detecting changes in protein conformation upon ligand binding. nih.govbiorxiv.org The method involves treating a native protein extract with a compound, followed by a brief digestion with a non-specific protease under native conditions. eubopen.org

The binding of a small molecule can alter the three-dimensional structure of its target protein, either protecting certain sites from cleavage or exposing new ones. These changes result in a unique set of peptide fragments compared to the untreated control. These structure-specific peptides are then identified and quantified by mass spectrometry, allowing for the identification of the target protein and often pinpointing the region of interaction. nih.govbiorxiv.org

Table 4: Illustrative LiP-MS Data for a Target Protein This table shows hypothetical peptides from a target protein whose abundance changes upon treatment with this compound, indicating a conformational change in that region.

| Peptide Sequence | Protein Origin | Fold Change (Compound vs. Vehicle) | Interpretation |

| LVGFTTR | Protein Kinase B | -3.5 | Peptide becomes less accessible to protease (potential binding site) |

| AVPDEKL | Protein Kinase B | No Significant Change | Region's conformation is unaffected |

| YLAPQII | Protein Kinase B | +2.8 | Peptide becomes more accessible to protease (allosteric change) |

Exploration of Potential Enzyme Inhibition Mechanisms for Research

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. Benzimidazole (B57391) derivatives, in particular, have been studied as inhibitors of various enzymes. nih.gov Investigating the potential for this compound to act as an enzyme inhibitor is a key area of mechanistic research.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. researchgate.netacs.org Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. emanresearch.orgjapsonline.com Given the structural motifs present in many known DPP-4 inhibitors, it is plausible to investigate whether this compound possesses inhibitory activity against this enzyme.

Research would involve in vitro enzymatic assays where purified DPP-4 is incubated with a fluorogenic substrate and varying concentrations of the compound. The reduction in substrate cleavage, measured by fluorescence, would indicate inhibition. To ensure specificity, the compound would also be tested against other related proteases.

Table 5: Hypothetical Enzyme Inhibition Profile This table presents sample data from in vitro enzymatic assays, showing the compound's potency (IC50) and selectivity.

| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |

| DPP-4 | 45 | - |

| DPP-8 | >10,000 | >222-fold |

| DPP-9 | >10,000 | >222-fold |

| Fibroblast Activation Protein (FAP) | 8,500 | 188-fold |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Research

While direct research on the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been explored for this purpose. EGFR is a key regulator of cellular processes, and its aberrant signaling is a hallmark of many cancers.

One area of investigation for EGFR inhibition involves irreversible inhibitors that form a covalent bond with a cysteine residue in the kinase domain. For instance, a series of irreversible inhibitors featuring a 3-aminopropanamide (B1594134) linked to a 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline-3-carbonitrile (B11863878) core has been described. nih.gov Some of these compounds demonstrated efficiency in inhibiting EGFR-TK autophosphorylation in A549 lung cancer cells, comparable to their acrylamide (B121943) counterparts. nih.gov Notably, several 3-aminopropanamides were effective in suppressing the proliferation of gefitinib-resistant H1975 cells, which carry the T790M mutation in EGFR. nih.gov A key compound from this series, N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide, was found to be selectively activated within the intracellular environment, releasing an acrylamide derivative that can react with thiol groups, despite not showing covalent binding to cell-free EGFR-TK. nih.gov

Further research into pyrazolo[3,4-d]pyrimidine derivatives has also shown promise in EGFR inhibition. A synthesized series of these compounds exhibited good inhibitory activity against EGFR-TK, with IC50 values ranging from 8.27 to 19.03 µM. nih.gov The inhibitory activity of these compounds against EGFR-TK was generally consistent with their cytotoxic effects on various cancer cell lines, including HEPG-2, MCF-7, and HCT-116. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition Research

Cyclin-dependent kinases (CDKs) are pivotal in regulating the cell cycle, and their dysregulation is a common feature of cancer. researchgate.net The benzimidazole scaffold, a core component of this compound, has been a key structural motif in the development of CDK inhibitors.

A significant finding in this area is the discovery of a highly potent CDK4/6 inhibitor: 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine. This compound, a close analogue of the subject molecule, has been identified as a promising candidate for cancer treatment. researchgate.net Structure-activity relationship (SAR) analysis of related compounds revealed that the N-iso-propyl substitution on the imidazole (B134444) ring was more favorable for CDK4/6 activity compared to N-methyl or N-ethyl substitutions. researchgate.net

The broader family of CDK inhibitors has seen significant development, with several compounds progressing through clinical trials. These range from pan-CDK inhibitors like flavopiridol, which targets multiple CDKs and also transcription by inhibiting CDK9, to highly selective inhibitors targeting specific CDK complexes like CDK4/6. nih.gov R-Roscovitine (seliciclib) is another example of a CDK inhibitor that targets multiple CDKs, including CDK1, 2, 5, 7, 8, and 9, and has been shown to induce apoptosis in leukemia and multiple myeloma cells by down-regulating Mcl-1. nih.gov

| Compound Class | Specific Target(s) | Key Findings |

| Benzimidazole Analogue | CDK4/6 | Highly potent inhibition, with N-isopropyl substitution being favorable for activity. researchgate.net |

| Flavopiridol | Pan-CDK (1, 2, 4/6, 7, 9) | Induces cell cycle arrest and represses transcription. nih.gov |

| R-Roscovitine | CDK1, 2, 5, 7, 8, 9 | Down-regulates Mcl-1, leading to apoptosis. nih.gov |

Cathepsin Inhibition Research

Cathepsins are a family of proteases that play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases. While specific studies on the inhibition of cathepsins by this compound are not prominent, research into inhibitors of specific cathepsins, such as cathepsin L, provides a context for potential therapeutic targeting.

Cathepsin L is a cysteine protease involved in proteolytic processes within lysosomes, and its elevated levels are associated with various diseases, including cancer and ischemic stroke. researchgate.net A number of potent and selective inhibitors of cathepsin L have been developed, utilizing different chemical "warheads" to interact with the enzyme's active site. researchgate.net These include natural products like gallinamide A, as well as synthetic inhibitors such as the epoxysuccinamide Clik 148, oxocarbazates, vinyl sulfonates, dipeptidyl nitriles, and azepanones. researchgate.net For example, E-64, a well-known universal cathepsin inhibitor, has been modified to create analogues like CLIKs (Cathepsin L Inhibitor by Katunuma) with improved selectivity for cathepsin L. nih.gov

VEGFR-2 and TIE-2 Kinase Inhibition Research

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2) are key receptors in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibitors of these kinases are a major focus of anti-cancer drug development.

Although direct evidence of this compound as a VEGFR-2 or TIE-2 inhibitor is not available, the broader landscape of kinase inhibitors includes numerous compounds targeting these receptors. selleckchem.com For example, CEP-11981 is an orally active, multi-targeted inhibitor that targets VEGFR-1, VEGFR-2, Tie-2, fibroblast growth factor receptor-1, c-SRC, and Aurora A with high potency. researchgate.net Combination therapies involving VEGFR2 blockade with other molecularly targeted agents have shown enhanced anti-tumor effects in preclinical models of non-small-cell lung cancer. nih.gov This enhancement is attributed to both the inhibition of tumor angiogenesis and direct antiproliferative effects on cancer cells. nih.gov

| Inhibitor | Target(s) | IC50 Values |

| Pazopanib HCl | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms | 10 nM, 30 nM, 47 nM, 84 nM, 74 nM, 140 nM, 146 nM selleckchem.com |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1 nM, 0.2 nM, 0.1-0.3 nM, 1.6 nM, 1.7 nM selleckchem.com |

| Regorafenib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-1 | 13 nM, 4.2 nM, 46 nM, 22 nM, 7 nM, 1.5 nM, 2.5 nM selleckchem.com |

| Vandetanib | VEGFR2, VEGFR3, EGFR | 40 nM, 110 nM, 500 nM selleckchem.com |

| CEP-11981 | VEGFR-1, VEGFR-2, Tie-2, FGFR-1, c-SRC, Aurora A | 3 nM, 4 nM, 22 nM, 13 nM, 37 nM, 42 nM researchgate.net |

Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibition Research

Polo-like kinase 1 (Plk1) is a critical regulator of mitosis, and its overexpression is common in many human cancers. nih.govacs.org Plk1 has a C-terminal noncatalytic polo-box domain (PBD) that is essential for its localization and function, making it an attractive alternative target for anticancer drug discovery. nih.govacs.org

Research has identified several small molecule inhibitors that target the Plk1 PBD. nih.gov Compounds such as Poloxin, Poloxipan, and thymoquinone (B1682898) derivatives have been shown to inhibit the function of the Plk1 PBD in vitro. nih.govh1.co These inhibitors can cause mislocalization of Plk1, leading to defects in chromosome congression, mitotic arrest, and ultimately, apoptosis in cancer cells. h1.co The development of these inhibitors validates the Plk1 PBD as a viable anticancer target. h1.co Structure-activity relationship studies on triazoloquinazolinone-derived inhibitors have led to compounds that effectively and selectively block the Plk1 PBD. acs.org However, many of these small molecule PBD inhibitors have faced challenges with cellular efficacy and selectivity, often requiring high concentrations to exert their effects in cell-based assays. nih.gov

Investigation of Receptor Binding Modalities (e.g., GPCRs, Nuclear Receptors)

Information regarding the specific binding of this compound or its close analogues to G-protein coupled receptors (GPCRs) or nuclear receptors is not well-documented in the available scientific literature. Nuclear receptors are a family of ligand-regulated transcription factors that are considered ideal drug targets due to their internal pockets that bind to hydrophobic, drug-like molecules. nih.gov The development of non-steroidal ligands for nuclear receptors is an active area of research, as these compounds can offer increased tissue and gene selectivity. nih.gov

Elucidation of Cellular Pathways Modulated by the Compound and its Analogues

The cellular pathways modulated by this compound and its analogues are intrinsically linked to the biological targets they inhibit. For instance, the CDK4/6 inhibiting analogue would primarily affect the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, the phosphorylation of the retinoblastoma protein (pRb) is prevented, which in turn maintains the inhibition of E2F transcription factors and blocks entry into the S phase. google.com

In the context of Plk1 PBD inhibition, the cellular consequences are mitotic arrest and apoptosis. By preventing the PBD from binding to its phosphoprotein targets, these inhibitors disrupt the proper localization of Plk1 to key mitotic structures such as centrosomes and kinetochores. nih.gov This disruption leads to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately triggering cell death. nih.gov

In Vitro Pharmacological Profiling and Cellular Research

Enzyme Inhibition Assays and Kinetic Characterization in Research Settings

Benzimidazole (B57391) derivatives have been identified as potent inhibitors of various enzymes. For instance, a series of nitrile-substituted benzimidazolium salts demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes I and II. nih.gov These compounds exhibited potent inhibition with Ki (inhibition constant) values in the nanomolar range, suggesting a high affinity for these enzymes. nih.gov

Molecular docking studies have been employed to elucidate the binding modes of these benzimidazole derivatives within the active sites of their target enzymes. nih.gov For example, the interactions of cyanopropyl-substituted benzimidazolium salts with AChE and CA have been modeled to understand the structural basis for their inhibitory activity. nih.gov Such studies are crucial for the rational design of more potent and selective enzyme inhibitors.

Cell-Based Assays for Target Engagement and Downstream Pathway Activation Analysis

The cellular activity of benzimidazole derivatives is often linked to their ability to engage with specific intracellular targets and modulate downstream signaling pathways. While direct target engagement assays for 3-(1-Isopropyl-1H-benzoimidazol-2-YL)-propylamine are not reported, research on related compounds provides valuable insights. For example, benzimidazole-based probes have been developed to label cellular protein arginine deiminases (PADs), demonstrating their utility in target engagement studies. nih.gov